molecular formula C13H16ClNO2 B2970800 2-Chloro-N-[[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]methyl]acetamide CAS No. 2411305-30-9

2-Chloro-N-[[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]methyl]acetamide

Cat. No. B2970800
CAS RN: 2411305-30-9
M. Wt: 253.73
InChI Key: WNAHETRTULQBAR-UHFFFAOYSA-N
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Description

  • Melting Point : 100-105°C (literature value)
  • Solubility : Very soluble in water

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-chloroacetamide with formaldehyde . The resulting product is the N-hydroxymethyl derivative of chloroacetamide . This compound has been reported as a formaldehyde releaser and an infrequent sensitizer in cases of formaldehyde contact allergy .


Molecular Structure Analysis

The molecular structure of 2-Chloro-N-[[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]methyl]acetamide consists of a chloroacetamide group linked to a hydroxymethyl group, which in turn is attached to a dihydroinden moiety . The precise arrangement of atoms can be visualized using molecular modeling software.


Chemical Reactions Analysis

  • It participates in the synthesis of 1-(aminomethyl)-2-methoxynaphthalene hydrochloride .
  • It acts as an amidomethylating reagent for N,N-dialkylanilines (Tscherniac-Einhorn reaction) .

Physical And Chemical Properties Analysis

  • Melting Point : 100-105°C (literature value)
  • Boiling Point : Predicted to be approximately 374.0±27.0°C
  • Flash Point : 180°C

Safety and Hazards

  • Precautionary Statements : P260, P280, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338, P363

properties

IUPAC Name

2-chloro-N-[[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-7-12(17)15-8-13(9-16)6-5-10-3-1-2-4-11(10)13/h1-4,16H,5-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNAHETRTULQBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)CCl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]methyl]acetamide

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